1-Pyrenebutyrylcholine 1-Pyrenebutyrylcholine Fluorescent probe for the cholinergic systems
Brand Name: Vulcanchem
CAS No.: 57440-79-6
VCID: VC21179951
InChI: InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1
SMILES: C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]
Molecular Formula: C25H28BrNO2
Molecular Weight: 454.4 g/mol

1-Pyrenebutyrylcholine

CAS No.: 57440-79-6

Cat. No.: VC21179951

Molecular Formula: C25H28BrNO2

Molecular Weight: 454.4 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenebutyrylcholine - 57440-79-6

Specification

Description Fluorescent probe for the cholinergic systems
CAS No. 57440-79-6
Molecular Formula C25H28BrNO2
Molecular Weight 454.4 g/mol
IUPAC Name trimethyl-[2-(4-pyren-1-ylbutanoyloxy)ethyl]azanium;bromide
Standard InChI InChI=1S/C25H28NO2.BrH/c1-26(2,3)16-17-28-23(27)9-5-6-18-10-11-21-13-12-19-7-4-8-20-14-15-22(18)25(21)24(19)20;/h4,7-8,10-15H,5-6,9,16-17H2,1-3H3;1H/q+1;/p-1
Standard InChI Key HUYVZSJAWYAJHE-UHFFFAOYSA-M
SMILES C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]
Canonical SMILES C[N+](C)(C)CCOC(=O)CCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator